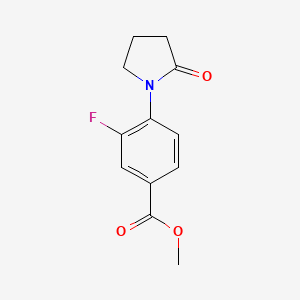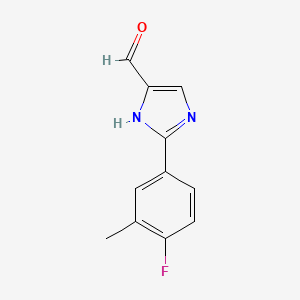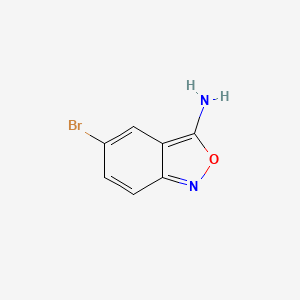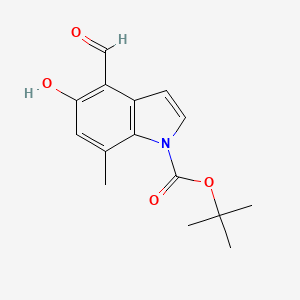
3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluoromethoxyphenyl group attached to an oxopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluoro-6-methoxybenzene.
Halogenation: The benzene ring is halogenated to introduce the difluoro groups.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Formation of Oxopropanoic Acid: The final step involves the formation of the oxopropanoic acid moiety through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluoro and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups play a crucial role in binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Difluoro-6-methoxyphenylboronic acid
- 2,3-Difluoro-6-methoxyphenylacetic acid
- 3,4-Difluoro-2-methoxyphenyl derivatives
Uniqueness
3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoro and methoxy groups provide unique electronic properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C10H8F2O4 |
|---|---|
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
3-(2,3-difluoro-6-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H8F2O4/c1-16-8-3-2-6(11)9(12)5(8)4-7(13)10(14)15/h2-3H,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
ROOXZELIZPXMMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)F)F)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15335066.png)



![ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate](/img/structure/B15335090.png)



![Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B15335102.png)




![1-(2-Amino-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B15335122.png)
